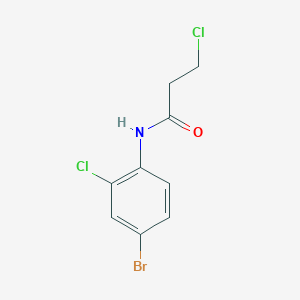

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Description

BenchChem offers high-quality N-(4-bromo-2-chlorophenyl)-3-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-chlorophenyl)-3-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl2NO/c10-6-1-2-8(7(12)5-6)13-9(14)3-4-11/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLRXTRJGREVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 3-Chloropropanamide Derivatives in Modern Drug Discovery

Executive Summary: The Electrophilic Pivot

In the landscape of targeted covalent inhibitors (TCIs), the 3-chloropropanamide moiety occupies a critical yet often under-discussed niche. While acrylamides are the dominant "warhead" for targeting cysteine residues in kinases (e.g., Ibrutinib, Osimertinib), 3-chloropropanamide derivatives serve two distinct and vital roles: as masked electrophiles (pro-drugs) that generate acrylamides in situ, and as direct alkylating agents with tunable reactivity profiles.

This guide analyzes the physicochemical properties, mechanistic pathways, and synthetic utility of 3-chloropropanamide derivatives. It provides a blueprint for leveraging this motif to overcome the stability-reactivity trade-offs common in covalent drug design.

Chemical Architecture & Reactivity Profile

The 3-chloropropanamide scaffold consists of a propanamide backbone with a chlorine atom at the

The "Dual-Pathway" Mechanism

The biological activity of these derivatives is governed by two competing mechanisms, dictated by the pH of the microenvironment and the pKa of the target nucleophile (typically Cysteine-SH).

-

Pathway A: Elimination-Addition (The "Masked" Acrylamide) Under physiological conditions (pH 7.4) or enzymatic catalysis, the molecule undergoes

-elimination of HCl to form an acrylamide intermediate. This acrylamide then acts as a Michael acceptor, forming a covalent thioether bond with the target protein. -

Pathway B: Direct Nucleophilic Substitution (

) If the elimination barrier is high, the nucleophile (e.g., DNA base or protein thiol) can attack the

Visualization of Mechanistic Pathways

The following diagram illustrates the bifurcation of reactivity for a generic 3-chloropropanamide derivative.

Figure 1: Divergent reaction pathways for 3-chloropropanamide derivatives. Pathway selection is driven by local pH and steric hindrance.

Medicinal Chemistry Applications

As Precursors in Covalent Kinase Inhibitors

Many FDA-approved covalent drugs utilize an acrylamide warhead. However, synthesizing and storing highly reactive acrylamides can lead to polymerization or degradation.

-

Strategy: Use 3-chloropropanamide intermediates during synthesis. In some cases, the 3-chloropropanamide form is tested directly. If the target pocket contains a basic residue (e.g., Histidine) near the Cysteine, it can catalyze the elimination of HCl, generating the warhead only within the active site. This concept, known as proximity-enabled reactivity , reduces off-target toxicity.

Antimicrobial & Antiproliferative Agents

Recent studies have highlighted specific derivatives with potent biological activity:

| Derivative Class | Target / Mechanism | Key Findings |

| Pyrazinamide Derivatives | Mycobacterium tuberculosis (FAS-I pathway) | 3-chloropyrazine-2-carboxamides show improved lipophilicity and membrane permeability compared to parent pyrazinamides. |

| Benzopyran-6-sulfonamides | DPP-IV Inhibition (Diabetes) | The 3-chloropropanamide moiety acts as a linker that positions the aryl group for optimal hydrophobic stacking. |

| Chloro-chalcones | Tubulin Polymerization / Apoptosis | Derivatives like 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one exhibit cytotoxicity against MCF-7 breast cancer lines by alkylating tubulin cysteines. |

Data Source: Synthesis and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives [1]; Anticancer Activity of Chlorochalcones [2].[4]

Experimental Protocols: Validating the Warhead

To ensure a 3-chloropropanamide derivative is acting via the intended covalent mechanism (and not non-specific assay interference), the following self-validating workflow is required.

Protocol: Glutathione (GSH) Trapping Assay

This assay determines the electrophilic reactivity (

Reagents:

-

Test Compound (10 mM in DMSO)

-

Reduced Glutathione (GSH) (100 mM in water)

-

Phosphate Buffer (PBS), pH 7.4[5]

-

Internal Standard (e.g., Indomethacin)

Workflow:

-

Incubation: Mix Test Compound (50

M) with GSH (500 -

Time Points: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Stop reaction immediately with 1% Formic Acid in Acetonitrile.

-

Analysis: Analyze via LC-MS/MS.

-

Validation Logic:

-

Look for the parent mass + 307 Da (GSH adduct).

-

Critical Check: If the adduct mass corresponds to [M - HCl + GSH], the mechanism is Elimination-Addition (Acrylamide intermediate). If the mass is [M - Cl + GSH], it is Direct Substitution (

) .

-

Protocol: Intact Protein Mass Spectrometry

To confirm the compound labels the protein and not just small thiols.

Workflow:

-

Incubate recombinant target protein (e.g., KRAS G12C, BTK) with the compound (1:1 to 1:5 ratio) for 1 hour.

-

Desalt using a Zeba spin column to remove unbound compound.

-

Analyze via ESI-TOF MS.

-

Success Criteria: Observation of a mass shift corresponding to the ligand mass (minus HCl or Cl) with >50% occupancy.

Synthetic Pathways[6][7]

The installation of the 3-chloropropanamide moiety is typically achieved via acylation of an amine with 3-chloropropionyl chloride .

General Procedure:

Critical Control Point: The choice of base is paramount.

-

Weak Base (e.g.,

): Favors formation of the 3-chloropropanamide . -

Strong Base (e.g.,

, excess): Promotes immediate elimination to the acrylamide ( -

Scientist's Note: To isolate the 3-chloropropanamide, maintain reaction temperature at 0°C and use a biphasic system (DCM/Water) to buffer the pH and prevent premature elimination.

Strategic Workflow for Lead Optimization

The following DOT diagram outlines the decision logic for optimizing a hit containing this scaffold.

Figure 2: Decision tree for optimizing 3-chloropropanamide hits based on electrophilic reactivity.

References

-

Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives. International Journal of Health Sciences. Available at: [Link]

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones. MDPI Molecules. Available at: [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI Pharmaceuticals. Available at: [Link]

-

3-Chloropropanamide | PubChem Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | 151884-07-0 | Benchchem [benchchem.com]

- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solubility of Halogenated Phenyl Propanamides in Organic Solvents: A Mechanistic and Methodological Guide

An In-depth Technical Guide

This guide provides a comprehensive exploration of the principles and practices governing the solubility of halogenated phenyl propanamides in organic solvents. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to elucidate the underlying physicochemical drivers of solubility and to provide robust, field-proven methodologies for its empirical determination.

Preamble: The Critical Role of Solubility in a Promising Compound Class

Halogenated phenyl propanamides represent a scaffold of significant interest in medicinal chemistry and materials science. The interplay between the polar amide linkage, the often-hydrophobic halogenated aromatic ring, and the flexible propanamide chain creates a rich design space. However, harnessing the potential of these molecules in applications ranging from pharmaceutical formulations to organic electronics is fundamentally predicated on a thorough understanding of their solubility. Poor solubility can terminate an otherwise promising drug candidate's journey or render a novel material un-processable. This guide, therefore, aims to equip the practicing scientist with the theoretical framework and practical tools necessary to navigate and rationally modulate the solubility of this important compound class.

The Theoretical Framework: Deconstructing the Solute-Solvent System

The dissolution of a solid solute, such as a halogenated phenyl propanamide, into a solvent is an equilibrium process governed by thermodynamics. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions. The widely cited rule of "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding requires dissecting the specific molecular features of both the solute and the solvent.[1]

The Solute: Halogenated Phenyl Propanamide

The solubility characteristics of these molecules are a composite of three key structural motifs: the amide group, the phenyl ring, and the halogen substituents.

-

The Amide Group (-CONH-): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the carbonyl oxygen's lone pairs).[2][3][4] This dual capacity allows for strong interactions with protic and polar aprotic solvents.[5] However, the amide group's contribution to overall solubility diminishes as the size of the non-polar hydrocarbon portions of the molecule increases.[5]

-

The Phenyl Ring: This aromatic ring is inherently non-polar and hydrophobic. It primarily interacts with solvents through weaker van der Waals forces and potentially π-π stacking interactions. Its presence significantly contributes to the solubility in non-polar or moderately polar aromatic solvents like toluene and chlorobenzene.[6]

-

Halogen Substituents (-F, -Cl, -Br, -I): The effect of halogenation is multifaceted:

-

Polarity: Halogens are electronegative, creating a C-X dipole. However, the overall impact on molecular polarity depends on the symmetry of substitution. For instance, a para-substituted dichlorophenyl ring is less polar than an ortho-substituted one.

-

Molecular Weight and Size: Moving down the group from F to I, the atomic size and mass increase significantly. This increases the magnitude of London dispersion forces, which can enhance solubility in non-polar, polarizable solvents.[7]

-

Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming specific, attractive interactions with Lewis basic sites on solvent molecules (e.g., the oxygen in DMSO or the nitrogen in pyridine).[8] This can be a crucial, often overlooked, driver of solubility in specific solvents.

-

The Solvent: Key Physicochemical Properties

The choice of solvent is paramount. Its ability to dissolve a given solute is determined by a combination of physical properties that dictate its interaction profile.[9]

-

Polarity (Dielectric Constant & Dipole Moment): The dielectric constant is a measure of a solvent's ability to separate charges.[9] Solvents with high dielectric constants (e.g., DMSO, DMF) are effective at dissolving polar solutes.[10][11]

-

Hydrogen Bonding Capacity: Solvents are classified based on their ability to donate or accept hydrogen bonds.[12]

-

Protic Solvents (e.g., methanol, ethanol) can both donate and accept H-bonds, making them excellent solvents for primary and secondary amides.

-

Aprotic Polar Solvents (e.g., acetone, ethyl acetate, DMSO) can only accept H-bonds. They are effective at solvating the N-H moiety of the amide.

-

Apolar Solvents (e.g., hexane, toluene) lack significant H-bonding capability and primarily interact via dispersion forces.

-

-

Polarizability: This refers to the ease with which the electron cloud of a solvent molecule can be distorted. Solvents with high polarizability (e.g., dichloromethane, chlorobenzene) are effective at dissolving large, polarizable solutes, such as those containing bromine or iodine.

The interplay of these factors is visually summarized in the diagram below.

Caption: Key molecular interactions governing solubility.

Predictive Approaches: Guiding Solvent Selection

While empirical testing is the gold standard, predictive models can significantly narrow the experimental landscape. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with observed solubility, are powerful tools in this regard.[13] For halogenated compounds, relevant descriptors often include measures of molecular size, polarity, hydrogen bonding capacity, and specific parameters for halogen atoms.[14] These models can provide initial estimates of solubility in water and various organic solvents, guiding the selection of a smaller, more relevant set of solvents for laboratory screening.[15][16]

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate and reproducible solubility data is the cornerstone of any development program. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[17]

The Isothermal Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate.

Objective: To determine the equilibrium solubility of a halogenated phenyl propanamide in a selected organic solvent at a constant temperature.

Materials:

-

Analyte (halogenated phenyl propanamide), solid

-

Selected organic solvent(s), analytical grade

-

Scintillation vials or screw-capped vials with PTFE-lined caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. Causality: Adding a known excess guarantees that the measured concentration represents the true solubility limit, not just the complete dissolution of a smaller amount.

-

Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-72 hours). Causality: Prolonged agitation at a constant temperature is critical to allow the system to reach thermodynamic equilibrium. The rate of dissolution slows exponentially as it approaches saturation, so sufficient time is necessary.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2-4 hours to let the excess solid settle. Trustworthiness: This step prevents suspended microparticles from being sampled, which would artificially inflate the measured solubility.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. Trustworthiness: Filtration is a non-negotiable step to remove any remaining particulate matter.

-

Dilution & Quantification: Dilute the filtered sample gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-established analytical calibration curve (e.g., via HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility, typically expressed in mg/mL or mol/L.

The entire workflow can be visualized as a logical progression:

Caption: Experimental workflow for solubility determination.

Data Presentation: Comparative Analysis

For effective decision-making, solubility data should be presented in a clear, comparative format.

Table 1: Physicochemical Properties of Common Organic Solvents

This table provides a quick reference for selecting candidate solvents based on their key properties.[10][11][18][19]

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Index | H-Bonding |

| Hexane | C₆H₁₄ | 69 | 0.655 | 1.88 | 0.1 | Apolar |

| Toluene | C₇H₈ | 111 | 0.867 | 2.38 | 2.4 | Apolar |

| Dichloromethane | CH₂Cl₂ | 40 | 1.326 | 9.08 | 3.1 | Acceptor |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 6.02 | 4.4 | Acceptor |

| Acetone | C₃H₆O | 56 | 0.791 | 20.7 | 5.1 | Acceptor |

| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 | Acceptor |

| Methanol | CH₄O | 65 | 0.792 | 32.7 | 5.1 | Donor/Acceptor |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | 6.4 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 47.0 | 7.2 | Acceptor |

Table 2: Illustrative Solubility Data for Halogenated Phenyl Propanamides at 25°C (mg/mL)

The following data is illustrative, designed to demonstrate expected trends based on the principles discussed.

| Compound | Structure (R-group) | Methanol | Acetone | Dichloromethane | Toluene |

| A: Phenyl Propanamide | -H | 55 | 150 | 25 | 5 |

| B: 4-Chlorophenyl Propanamide | -Cl | 40 | 125 | 80 | 15 |

| C: 2,4-Dichlorophenyl Propanamide | -Cl, -Cl | 25 | 90 | 150 | 20 |

| D: 4-Bromophenyl Propanamide | -Br | 35 | 110 | 100 | 18 |

| E: 4-Iodophenyl Propanamide | -I | 20 | 85 | 120 | 22 |

| F: 4-Trifluoromethylphenyl Propanamide | -CF₃ | 15 | 70 | 95 | 12 |

Analysis of Trends:

-

Effect of Halogenation (A vs. B, D, E): Introducing a halogen generally decreases solubility in the polar protic solvent (Methanol) due to increased hydrophobicity but increases solubility in less polar solvents (Dichloromethane, Toluene) due to enhanced dispersion forces and better compatibility with the solvent's polarity.

-

Effect of Multiple Halogens (B vs. C): Adding a second chlorine atom further decreases methanol solubility but significantly boosts solubility in dichloromethane, a moderately polar and highly polarizable solvent.

-

Effect of Halogen Type (B vs. D vs. E): Moving from Cl to Br to I, the increased molecular weight and polarizability enhance solubility in non-polar (Toluene) and polarizable (Dichloromethane) solvents.

-

Effect of -CF₃ Group (A vs. F): The highly electronegative CF₃ group significantly reduces polarity and hydrogen bonding potential, leading to lower solubility across most polar solvents compared to the parent compound.

Conclusion and Field Insights

The solubility of halogenated phenyl propanamides is a complex function of the delicate balance between the polar amide group and the increasingly large, hydrophobic, and polarizable halogenated phenyl ring. A rational approach to solvent selection and solubility modulation requires a mechanistic understanding of the competing intermolecular forces.

-

For crystallization , a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature is ideal (e.g., Methanol or Ethanol).

-

For chromatographic purification , a solvent system that provides differential solubility and interaction with the stationary phase is key. The trends in Table 2 can guide the choice of mobile phase components (e.g., a hexane/ethyl acetate gradient).

-

For formulation , especially in drug development, a deep understanding of solubility in biocompatible solvents or solvent systems that can be readily removed is essential.

By combining theoretical principles with robust experimental protocols, researchers can effectively characterize, predict, and manipulate the solubility of these compounds, accelerating their journey from discovery to application.

References

-

COMMON SOLVENT PROPERTIES . (n.d.). University of Michigan. Retrieved from [Link]

-

Physical properties of some common organic solvents . (n.d.). Oregon State University. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). College of the Canyons. Retrieved from [Link]

-

Amides - Organic Chemistry . (n.d.). Science Ready. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? . (2017). Quora. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). St. Ambrose University. Retrieved from [Link]

-

Physical Properties of Organic Solvents . (n.d.). Utah Tech University. Retrieved from [Link]

-

Principles of Drug Action 1, Amides . (2005). University of the Pacific. Retrieved from [Link]

-

Yang, Z., Hu, K., Ge, R., & Chen, Y. (2022). Physicochemical properties of common organic solvents . ResearchGate. Retrieved from [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties . Retrieved from [Link]

-

15.14: Physical Properties of Amides . (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). University of North Georgia. Retrieved from [Link]

-

Solubility of Organic Compounds . (2023). University of Calgary. Retrieved from [Link]

-

Amides: Structure, Properties, and Reactions . (n.d.). Solubility of Things. Retrieved from [Link]

-

Solubility of Amides . (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

QSAR-based solubility model for drug-like compounds . (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Papa, E., et al. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin . SAR and QSAR in Environmental Research, 24(4), 333-49. Retrieved from [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds . Bioorganic & Medicinal Chemistry, 18(19), 7078-84. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm . Molecules, 27(15), 4991. Retrieved from [Link]

-

Niazi, A., et al. (n.d.). QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods . Arak University Research System. Retrieved from [Link]

-

Organic Halides . (n.d.). Mansoura University. Retrieved from [https://www.mans.edu.eg/facphar/arabic/dept/10/10-3/241 Chem Organic Halides.pdf]([Link] Chem Organic Halides.pdf)

-

Common Solvents Used in Organic Chemistry: Table of Properties . (2020). Master Organic Chemistry. Retrieved from [Link]

-

Dietz, C., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives . Journal of Fluorescence, 34, 1-8. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Phenylpropanoids, Aromatic Polyketides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 13. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 16. سامانه پژوهشی دانشگاه اراک | QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods [rd.araku.ac.ir]

- 17. quora.com [quora.com]

- 18. researchgate.net [researchgate.net]

- 19. organicchemistrydata.org [organicchemistrydata.org]

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide molecular weight and formula

Technical Monograph: N-(4-bromo-2-chlorophenyl)-3-chloropropanamide

Executive Summary

N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is a specialized halogenated amide intermediate used primarily in the synthesis of covalent pharmaceutical agents.[1] Structurally, it serves as a "masked warhead" —a stable precursor that can be converted into a reactive acrylamide (Michael acceptor) under controlled basic conditions. Its unique halogenation pattern (4-bromo, 2-chloro) provides orthogonal handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), making it a critical scaffold in the development of irreversible kinase inhibitors and targeted protein degraders (PROTACs).

Molecular Specifications & Physicochemical Profile

Precise molecular characterization is essential for mass spectrometry (MS) validation, particularly due to the complex isotopic signatures introduced by the bromine and chlorine atoms.

Core Identity

| Parameter | Value |

| IUPAC Name | N-(4-bromo-2-chlorophenyl)-3-chloropropanamide |

| Molecular Formula | C₉H₈BrCl₂NO |

| CAS Number | Not widely indexed; Analogous to 3524-88-7 (generic) |

| SMILES | ClCCC(=O)Nc1ccc(Br)cc1Cl |

| Stereochemistry | Achiral (No stereocenters in the propanamide chain) |

Mass Spectrometry Data

The presence of one bromine (

| Mass Type | Mass (Da) | Description |

| Average Molecular Weight | 296.98 g/mol | Used for stoichiometric calculations (reagent weighing). |

| Monoisotopic Mass | 294.9166 Da | Based on |

| Base Peak (M+H) | 295.92 | The expected peak in ESI+ mode. |

Isotopic Fingerprint (Relative Abundance):

-

M (295): ~100% (Base)

-

M+2 (297): ~160% (High intensity due to

and -

M+4 (299): ~70%

-

M+6 (301): ~10%

-

Note: Researchers must look for this characteristic "1 : 1.6 : 0.7" cluster to confirm identity.

Synthetic Architecture

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide is typically achieved via nucleophilic acyl substitution. Unlike acryloyl chloride, which is prone to polymerization, 3-chloropropionyl chloride is used to generate a stable intermediate.

Reagents & Stoichiometry

-

Substrate: 4-Bromo-2-chloroaniline (1.0 eq)

-

Acylating Agent: 3-Chloropropionyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol Logic

-

Dissolution: Dissolve 4-bromo-2-chloroaniline in anhydrous DCM at 0°C under inert atmosphere (

). -

Scavenging: Add TEA. The base is critical to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the aniline.

-

Addition: Dropwise addition of 3-chloropropionyl chloride. Control: Exothermic reaction; maintain temperature <5°C to prevent bis-acylation.

-

Workup: Quench with water. Wash organic layer with 1M HCl (removes unreacted aniline) and saturated

(removes acid). -

Isolation: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Mechanistic Utility: The "Masked Warhead"

This molecule is rarely the final drug; it is a strategic building block. The 3-chloropropanamide moiety acts as a storage form for the reactive acrylamide group found in covalent drugs (e.g., Afatinib).

Why use this intermediate?

-

Stability: Acrylamides can polymerize or react prematurely during cross-coupling reactions. The

-chloro amide is inert to these conditions. -

Activation: Treatment with a strong base (e.g.,

-BuOK or NaOH) triggers an

Pathway Visualization

Figure 1: Synthetic progression from aniline precursor to stable chloropropanamide intermediate, and subsequent activation to the covalent acrylamide warhead.[2]

Analytical Protocols

To validate the synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide, researchers should verify the following spectral features.

Proton NMR ( -NMR, 400 MHz, )

-

Amide Proton (

): Broad singlet, -

Aromatic Ring (3H):

-

(ortho to Cl): Doublet,

- (meta to N): Doublet of doublets.

- (ortho to N): Doublet, shifts downfield due to amide anisotropy.

-

(ortho to Cl): Doublet,

-

Aliphatic Chain (4H):

-

: Triplet,

-

: Triplet,

-

Diagnostic: A clean pair of triplets confirms the 3-chloropropanamide chain is intact and has not eliminated to the acrylamide (which would show vinylic protons at 5.7–6.4 ppm).

-

: Triplet,

Safety & Handling

-

Hazard: Alkylating agent. The

-chloro group is reactive toward nucleophiles. -

PPE: Nitrile gloves, lab coat, and fume hood are mandatory.

-

Storage: Store at 2–8°C, dry. Moisture can induce slow hydrolysis to the aniline and 3-chloropropionic acid.

References

-

PubChem. (2025). Compound Summary: N-(4-bromo-2-fluorophenyl)-3-chloropropanamide (Analogous Structure). National Library of Medicine. [Link]

-

Hamlet, C. G., & Asuncion, L. (2014).[3] The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Food Standards Agency.[3] [Link]

Sources

The Ascendancy of the 3-Chloropropanamide Warhead: A Technical Guide to its History and Application in Covalent Drug Discovery

For Immediate Release

Shanghai, China – February 12, 2026 – In the ever-evolving landscape of medicinal chemistry, the strategic deployment of covalent inhibitors has marked a paradigm shift in the pursuit of more potent and selective therapeutics. Among the arsenal of electrophilic warheads available to drug designers, the 3-chloropropanamide moiety has carved a distinct and significant niche. This technical guide provides an in-depth exploration of the history, mechanism, and practical application of 3-chloropropanamide warheads, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Rise of a Reactive Moiety

The journey of covalent inhibitors spans over a century, with early serendipitous discoveries like aspirin and penicillin laying the groundwork for rationally designed targeted covalent therapies.[1][2] Within this broader history, the α-haloacetamide group, to which 3-chloropropanamide belongs, emerged as a versatile and reactive electrophile for targeting nucleophilic amino acid residues on proteins.[3]

While the use of chloroacetamides in various chemical contexts is long-established, their specific application as a warhead in medicinal chemistry gained traction with the growing understanding of covalent inhibition. Initially, there were concerns regarding the potential for off-target reactivity and associated toxicity.[1] However, the ability to fine-tune reactivity and the strategic advantage of achieving durable target engagement propelled their continued investigation.

A pivotal moment in the validation of the chloroacetamide warhead's utility came with its application in fragment-based drug discovery (FBDD).[4][5] The manageable reactivity of chloroacetamide fragments allowed for the identification of novel binding pockets and the development of potent and selective inhibitors for challenging targets.[4]

A significant, albeit indirect, validation of the 3-chloropropanamide structure's importance is its role as a key synthetic intermediate in the production of the blockbuster drug, Osimertinib. In the synthesis of this third-generation EGFR inhibitor, 3-chloropropionyl chloride is used to acylate the parent amine, forming a 3-chloropropanamide intermediate.[6] This intermediate is then subjected to an elimination reaction to generate the acrylamide warhead present in the final drug.[2][3][6] This widely adopted synthetic strategy underscores the accessibility and utility of the 3-chloropropanamide scaffold in the construction of complex covalent inhibitors.

The Underlying Chemistry: Mechanism of Covalent Modification

The efficacy of the 3-chloropropanamide warhead lies in its ability to form a stable covalent bond with nucleophilic residues on a target protein, most notably the thiol group of cysteine.[3] The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Reaction with Cysteine:

The sulfur atom of a deprotonated cysteine residue (thiolate) acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry at the reaction center. The chloride ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein.

dot graph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for reactants Inhibitor [label="R-NH-C(=O)-CH₂-CH₂-Cl", fontcolor="#202124"]; Cysteine [label="Protein-S⁻", fontcolor="#202124"];

// Nodes for transition state TS [label="[ Protein-S---CH₂(Cl)---CH₂-C(=O)-NH-R ]⁻", shape=box, style=dashed, fontcolor="#5F6368"];

// Nodes for products Adduct [label="Protein-S-CH₂-CH₂-C(=O)-NH-R", fontcolor="#202124"]; Chloride [label="Cl⁻", fontcolor="#202124"];

// Edges to show the reaction flow Inhibitor -> TS [label="Nucleophilic attack by Cysteine thiolate", color="#4285F4"]; Cysteine -> TS [style=invis]; TS -> Adduct [label="Chloride leaving group departs", color="#34A853"]; TS -> Chloride [style=invis];

// Caption caption [label="Figure 1: Sₙ2 reaction of a 3-chloropropanamide warhead with a cysteine residue.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } Caption: Sₙ2 reaction of a 3-chloropropanamide warhead with a cysteine residue.

The reactivity of the 3-chloropropanamide warhead can be modulated by the electronic and steric environment of the parent molecule.[7] This tunability allows for a balance between sufficient reactivity for on-target engagement and minimizing off-target reactions, a key consideration in the design of safe and effective covalent drugs.

Synthesis and Characterization: Practical Methodologies

The incorporation of a 3-chloropropanamide warhead into a drug candidate is a synthetically tractable process. The most common method involves the acylation of a primary or secondary amine with 3-chloropropionyl chloride or 3-chloropropionic acid.

Experimental Protocol: Synthesis of an N-Aryl-3-chloropropanamide

Materials:

-

Substituted aniline (1.0 eq)

-

3-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve the substituted aniline in DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution and stir for 5 minutes.

-

Slowly add 3-chloropropionyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired N-aryl-3-chloropropanamide.

Characterization of Protein Adducts by Mass Spectrometry

Confirming the covalent modification of the target protein is a critical step in the development of covalent inhibitors. Mass spectrometry (MS) is the primary tool for this purpose, allowing for the precise identification of the modified peptide and the specific amino acid residue.[8][9][10]

Workflow for Mass Spectrometry Analysis:

dot graph "MS_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Incubation [label="Incubate Protein with\n3-Chloropropanamide Inhibitor"]; Digestion [label="Proteolytic Digestion\n(e.g., Trypsin)"]; LC_MS [label="LC-MS/MS Analysis"]; Data_Analysis [label="Database Search &\nAdduct Identification"]; Validation [label="Manual Spectra Validation"];

// Edges Incubation -> Digestion; Digestion -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> Validation;

// Caption caption [label="Figure 2: General workflow for identifying protein adducts.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } Caption: General workflow for identifying protein adducts.

In a typical bottom-up proteomics approach, the protein of interest is incubated with the 3-chloropropanamide-containing compound. The modified protein is then digested with a protease, such as trypsin, to generate a mixture of peptides. This peptide mixture is subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting MS/MS spectra are searched against a protein database to identify the peptides. The covalent modification will result in a specific mass shift on the adducted peptide and its fragment ions. For a 3-chloropropanamide warhead, the expected mass addition corresponds to the mass of the propanamide moiety (C₃H₄NO), which is 70.03 Da, after the loss of HCl. By analyzing the fragmentation pattern, the exact site of modification on the peptide can be pinpointed.

Reactivity and Selectivity: A Comparative Analysis

The choice of an electrophilic warhead is a critical decision in the design of a covalent inhibitor. The ideal warhead possesses sufficient reactivity to engage its target efficiently under physiological conditions while maintaining a low level of non-specific reactivity to minimize off-target effects. The 3-chloropropanamide warhead offers a reactivity profile that is often compared to the widely used acrylamide warhead.[7]

| Warhead | Mechanism | Relative Reactivity | Key Considerations |

| 3-Chloropropanamide | SN2 | Moderate | Generally good stability; reactivity can be tuned by substituents. |

| Acrylamide | Michael Addition | Moderate | Can be susceptible to addition by other nucleophiles like glutathione. |

| Vinyl Sulfone | Michael Addition | Higher | More reactive than acrylamides, may lead to lower selectivity. |

| Epoxide | Ring Opening | Higher | Can be highly reactive and may lack selectivity.[3] |

Table 1: Comparison of common electrophilic warheads for cysteine targeting.

While acrylamides react via a Michael addition mechanism, 3-chloropropanamides react through an SN2 pathway. The reactivity of α-haloacetamides, including 3-chloropropanamide, has been shown to be in a similar range to that of acrylamides.[7] However, the distinct electronic and steric requirements of the SN2 transition state compared to the Michael addition can offer opportunities for achieving different selectivity profiles. For instance, the more defined trajectory of nucleophilic attack in an SN2 reaction may be exploited to achieve greater selectivity for a specific cysteine residue within a crowded binding pocket.

Future Directions and Conclusion

The 3-chloropropanamide warhead continues to be a valuable tool in the medicinal chemist's toolbox. Its straightforward synthesis, tunable reactivity, and proven utility as both a stable warhead and a key synthetic precursor position it for continued application in the development of novel covalent therapeutics.

Future research in this area will likely focus on:

-

Expanding the Scope: Exploring the use of 3-chloropropanamide warheads to target other nucleophilic residues beyond cysteine, such as lysine, histidine, and tyrosine.

-

Fine-Tuning Reactivity: Developing more sophisticated strategies to modulate the reactivity of the warhead to achieve even greater selectivity and reduce the potential for off-target effects.

-

Novel Drug Conjugates: Utilizing the 3-chloropropanamide moiety as a linker for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

References

- AstraZeneca. (2014). Process for the preparation of a crystalline form of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)

- Cohen, M. S., & Taunton, J. (2018). Covalent inhibitor discovery. Current opinion in chemical biology, 44, 16-24.

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.

- Pettersson, M., & Crews, C. M. (2019). Proteolysis targeting chimeras (PROTACs) in drug development: a new modality with new challenges. Journal of Medicinal Chemistry, 62(18), 8441-8454.

- Hamachi, I., & Takaoka, Y. (2020). Covalent Protein Modification: A Chemical Biology Perspective. John Wiley & Sons.

- Zhang, T., & Liu, Y. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114777.

- Schreiber, S. L. (2009). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 326(5955), 968-971.

- Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an old paradigm in a new era. Current opinion in chemical biology, 13(3), 327-333.

- Acosta-Martin, A., Panchaud, A., & Turetsky, R. J. (2019). Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. In Protein Mass Spectrometry (pp. 113-132). Humana, New York, NY.

-

PubChem. (n.d.). 3-Chloropropanamide. Retrieved from [Link]

- Hacker, S. M., et al. (2021). Proteome-wide profiling of the selectivity of diverse electrophiles. PRIDE Archive, PXD024454.

- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.

- Lopchuk, J. M. (2017). Mass spectrometry-based proteomics in drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(6), 643-663.

- Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry–A European Journal, 24(45), 11779-11784.

- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605-619.

- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.

-

Pinheiro, P. S. M., et al. (2013). Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][3][6]oxazin-3(4H)-ones and -thiazin-3(4H)-ones via Smiles rearrangement. Tetrahedron, 69(36), 7654-7661.

- Zhang, J., et al. (2020). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. bioRxiv.

- Jin, A., et al. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen.

- Ottria, R., et al. (2021). An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC medicinal chemistry, 12(7), 1147-1154.

- Douglass, E. F., et al. (2019). Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. Journal of the American Chemical Society, 141(42), 16644-16648.

- Pratt, M. R., & Bertozzi, C. R. (2005). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Chemical Society Reviews, 34(1), 58-68.

- Powers, J. C., et al. (2002). A kinetic study of thiol addition to N-phenylchloroacetamide. Journal of the American Chemical Society, 124(11), 2636-2644.

- Ojida, A., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv.

- Long, D., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra.

- Gholivand, K., & Mohammad-Zade, M. (2017). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Research, 3(2), 1-4.

- Dolezal, O. (2013).

- Zhang, Z., et al. (2024).

- Ishak, E. A., et al. (2024).

- Urban, M. (2018). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 23(11), 2826.

- McCorkindale, W., et al. (2022). Fragment-Based Hit Discovery via Unsupervised Learning of Fragment-Protein Complexes. bioRxiv.

- Scott, J. S., & Bower, J. F. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4947.

- Di Micco, S., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS medicinal chemistry letters, 4(11), 1103-1107.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review. European journal of medicinal chemistry, 167, 49-74.

- Lee, C. C., et al. (2011). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. International journal of chemical kinetics, 43(8), 434-441.

- Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry–A European Journal, 24(45), 11779-11784.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review. European journal of medicinal chemistry, 167, 49-74.

- Adari, K. K., et al. (2018). Kinetics And Mechanistic Oxidation Of L-Cysteine Using By –Bromo Pthalimide In Presence Of Chloro – Complex Of Pd (II). World Journal of Pharmaceutical Research, 7(1), 1136-1146.

- Zouping Mingxing Chemical Co Ltd. (2020). Chemical synthesis method of 3-chloro-1-propanol. CN110668918A.

- Hamlet, C. G., & Sadd, P. A. (2011). Formation and occurrence of esters of 3‐chloropropane‐1,2‐diol (3‐CPD) in foods: What we know and what we assume. European journal of lipid science and technology, 113(3), 279-293.

Sources

- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide from Aniline

Abstract

This application note provides a comprehensive, research-grade protocol for the multi-step synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with aniline and proceeds through a five-step pathway involving protection, directed halogenation, deprotection, and final acylation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations. The protocols herein are structured to be self-validating, with explanations for critical steps to ensure reproducibility and high yield.

Introduction

Substituted N-phenylpropanamides are a class of organic compounds with significant applications in medicinal chemistry and as precursors for complex heterocyclic systems. The target molecule, N-(4-bromo-2-chlorophenyl)-3-chloropropanamide, incorporates multiple reactive handles, making it a versatile building block for further chemical modification. The synthetic route from a simple, inexpensive starting material like aniline requires careful strategic planning, particularly concerning the regioselective introduction of halogen substituents on the aromatic ring.

The core challenge lies in controlling the electrophilic aromatic substitution reactions. The highly activating nature of the amino group in aniline makes direct halogenation difficult to control, often leading to poly-substituted products and oxidation. Therefore, a protection-deprotection strategy is employed. The amino group is first acetylated to form acetanilide, which moderates its activating effect and provides steric hindrance, allowing for more controlled, regioselective halogenation. This guide details a reliable pathway:

-

Protection: Acetylation of aniline to form acetanilide.

-

Bromination: Regioselective bromination of acetanilide at the para-position.

-

Chlorination: Regioselective chlorination of 4-bromoacetanilide at the ortho-position.

-

Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield 4-bromo-2-chloroaniline.

-

Acylation: Final N-acylation with 3-chloropropanoyl chloride to yield the target product.

Overall Synthetic Workflow

The complete synthesis is a linear five-step process. Each step is designed to isolate and purify the intermediate before proceeding to the next, ensuring the final product's high purity.

Diagram 1: Overall synthetic workflow from aniline to the final product.

Experimental Protocols & Mechanistic Discussion

Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted. All chemicals used in this synthesis are hazardous. Aniline is toxic and readily absorbed through the skin. Acetic anhydride, bromine, sulfuryl chloride, and 3-chloropropanoyl chloride are corrosive and lachrymatory. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Step 1: Protection of Aniline via Acetylation

Objective: To protect the highly activating amino group as an acetamide, thereby reducing its reactivity and preventing side reactions in subsequent halogenation steps.

Mechanism: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yield acetanilide and acetic acid as a byproduct.

Protocol:

-

Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

-

To the flask, add aniline (10.0 g, 0.107 mol).

-

Carefully and slowly add acetic anhydride (12.0 mL, 0.128 mol) to the aniline while stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle for 30 minutes.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to facilitate crystallization.

-

Pour the cold mixture into 100 mL of ice-cold deionized water with vigorous stirring to precipitate the product fully.

-

Collect the white, solid acetanilide by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold deionized water (2 x 25 mL).

-

Dry the product in a desiccator or a vacuum oven at 60°C.

-

Expected Yield: 13.0 - 14.0 g (90-97%). Purity Check: Melting point (113-115°C).

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |

| Aniline | 93.13 | 10.0 g | 0.107 | Starting Material |

| Acetic Anhydride | 102.09 | 12.0 mL (13.0 g) | 0.128 | Acetylating Agent |

Step 2: Regioselective Bromination of Acetanilide

Objective: To install a bromine atom at the para-position of the aromatic ring.

Mechanism: The acetamido group is a moderately activating, ortho, para-director. Due to steric hindrance from the bulky acetyl group, the electrophilic attack by the bromonium ion (Br+) preferentially occurs at the less hindered para-position. The Br+ is generated from molecular bromine in a polar solvent like acetic acid.

Protocol:

-

In a 250 mL flask, dissolve the dried acetanilide (10.0 g, 0.074 mol) in 40 mL of glacial acetic acid with gentle warming if necessary.

-

Cool the solution to room temperature.

-

In a separate dropping funnel, prepare a solution of bromine (3.8 mL, 0.074 mol) in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred acetanilide solution over 20-30 minutes. Maintain the temperature below 30°C. The solution will turn orange/red.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 200 mL of ice-cold water. A pale yellow precipitate will form.

-

Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.

-

Collect the solid product, 4-bromoacetanilide, by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol/water to obtain pure white crystals.

-

Expected Yield: 12.5 - 14.3 g (79-90%). Purity Check: Melting point (167-169°C).

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |

| Acetanilide | 135.17 | 10.0 g | 0.074 | Substrate |

| Bromine | 159.81 | 3.8 mL (11.8 g) | 0.074 | Brominating Agent |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

Step 3: Regioselective Chlorination of 4-Bromoacetanilide

Objective: To introduce a chlorine atom at the ortho-position relative to the acetamido group.

Mechanism: This is another electrophilic aromatic substitution. The acetamido group is the most powerful activating group and directs ortho. The bromine at the para-position is a deactivating but ortho, para-director. Both substituents direct the incoming electrophile to the positions ortho to the acetamido group (positions 2 and 6). Sulfuryl chloride (SO₂Cl₂) in acetic acid is a common and effective source of an electrophilic chlorine equivalent.

Protocol:

-

Suspend 4-bromoacetanilide (10.0 g, 0.047 mol) in 50 mL of glacial acetic acid in a 250 mL flask.

-

In a dropping funnel, place sulfuryl chloride (4.1 mL, 0.051 mol).

-

Add the sulfuryl chloride dropwise to the stirred suspension over 30 minutes. The reaction may be slightly exothermic. A gas (HCl and SO₂) will evolve; ensure the fume hood is functioning efficiently.

-

After the addition, stir the mixture at room temperature for 2 hours. The suspension should become a clear solution before a new precipitate forms.

-

Pour the reaction mixture onto 200 g of crushed ice.

-

Collect the white precipitate of 4-bromo-2-chloroacetanilide by vacuum filtration.

-

Wash the solid with plenty of cold water to remove residual acid.

-

Recrystallize from ethanol to obtain the pure product.

-

Expected Yield: 9.5 - 10.5 g (82-90%). Purity Check: Melting point (153-155°C).

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |

| 4-Bromoacetanilide | 214.06 | 10.0 g | 0.047 | Substrate |

| Sulfuryl Chloride | 134.97 | 4.1 mL (6.9 g) | 0.051 | Chlorinating Agent |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

Step 4: Deprotection via Acid-Catalyzed Hydrolysis

Objective: To remove the acetyl protecting group and regenerate the free amine, yielding 4-bromo-2-chloroaniline.

Mechanism: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the protonated amine, which is neutralized in the work-up to give the free aniline derivative.

Protocol:

-

Place 4-bromo-2-chloroacetanilide (10.0 g, 0.040 mol) in a 250 mL round-bottom flask.

-

Add 50 mL of ethanol and 20 mL of concentrated hydrochloric acid (~37%).

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 200 mL of cold water.

-

Neutralize the solution by slowly adding a 50% aqueous sodium hydroxide solution until the pH is >10. Perform this in an ice bath as the neutralization is highly exothermic.

-

The product, 4-bromo-2-chloroaniline, will separate as an oil or solid. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from hexane.

-

Expected Yield: 7.0 - 7.8 g (84-93%). Purity Check: Melting point (70-71°C).

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |

| 4-Bromo-2-chloroacetanilide | 248.51 | 10.0 g | 0.040 | Substrate |

| Concentrated HCl | 36.46 | 20 mL | ~0.24 | Catalyst/Solvent |

| Ethanol | 46.07 | 50 mL | - | Solvent |

Step 5: Final N-Acylation

Objective: To acylate the 4-bromo-2-chloroaniline with 3-chloropropanoyl chloride to form the final product.

Mechanism: This is a nucleophilic acyl substitution reaction. The amino group of 4-bromo-2-chloroaniline attacks the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The resulting tetrahedral intermediate expels a chloride ion to form the final amide product. A weak base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct.

Protocol:

-

Dissolve 4-bromo-2-chloroaniline (5.0 g, 0.024 mol) in 50 mL of dichloromethane in a 250 mL flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Add triethylamine (3.7 mL, 0.026 mol) to act as an acid scavenger.

-

Add a solution of 3-chloropropanoyl chloride (2.5 mL, 0.026 mol) in 10 mL of dichloromethane dropwise to the cooled solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(4-bromo-2-chlorophenyl)-3-chloropropanamide.

-

Expected Yield: 6.0 - 6.8 g (83-94%). Purity Check: Melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |

| 4-Bromo-2-chloroaniline | 206.46 | 5.0 g | 0.024 | Substrate |

| 3-Chloropropanoyl chloride | 126.98 | 2.5 mL (3.3 g) | 0.026 | Acylating Agent |

| Triethylamine | 101.19 | 3.7 mL (2.7 g) | 0.026 | Base (Acid Scavenger) |

| Dichloromethane | 84.93 | 60 mL | - | Solvent |

Conclusion

The synthesis of N-(4-bromo-2-chlorophenyl)-3-chloropropanamide from aniline is a robust and instructive example of multi-step organic synthesis that relies on the fundamental principles of protecting groups and regioselective electrophilic aromatic substitution. By carefully controlling reaction conditions and purifying intermediates at each stage, high yields and excellent purity of the final product can be reliably achieved. This application note provides the necessary detail for researchers to successfully replicate this synthesis in a laboratory setting.

References

-

Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

-

Furniss, B.S., Hannaford, A.J., Smith, P.W.G., Tatchell, A.R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. [Link]

Preparation of covalent kinase inhibitors using 3-chloropropanamide linkers

Application Notes & Protocols

Topic: Preparation and Evaluation of Covalent Kinase Inhibitors Using 3-Chloropropanamide Linkers

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeted Covalent Inhibition

The pursuit of highly selective and potent protein kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] While traditional, reversible inhibitors have achieved significant success, they often require continuous high-dose exposure to maintain therapeutic efficacy due to competition with high intracellular concentrations of ATP. Targeted Covalent Inhibitors (TCIs) represent a powerful alternative, offering prolonged target engagement and enhanced potency.[2] These inhibitors function through a two-step mechanism: initial, reversible binding to the target kinase, followed by the formation of a stable, irreversible covalent bond with a strategically located nucleophilic amino acid residue, most commonly a cysteine.[2][3]

The efficacy and safety of a TCI are critically dependent on the reactivity of its electrophilic "warhead." An overly reactive warhead can lead to indiscriminate off-target modifications and potential toxicity, while a poorly reactive one will fail to achieve covalent engagement.[4] Acrylamides have been the most prevalent warhead, featured in several FDA-approved drugs.[2][5] However, the exploration of alternative electrophiles is an active area of research to fine-tune reactivity, improve selectivity, and access new chemical space.

This guide focuses on the 3-chloropropanamide moiety, a less-explored but highly effective electrophilic linker for developing novel TCIs. Unlike the Michael addition mechanism of α,β-unsaturated amides[5], the 3-chloropropanamide group reacts with cysteine via a nucleophilic substitution (SN2) reaction. This provides a distinct reactivity profile that can be harnessed to achieve potent and selective kinase inhibition. Here, we provide a comprehensive, experience-driven guide to the synthesis, characterization, and biochemical evaluation of covalent kinase inhibitors featuring this versatile linker.

Part 1: The Chemistry of the 3-Chloropropanamide Warhead

Mechanism of Action: Covalent Bond Formation

The key to the 3-chloropropanamide linker's function is its reaction with the thiol side chain of a cysteine residue within the kinase's ATP-binding pocket. The deprotonated thiolate anion of the cysteine acts as a nucleophile, attacking the carbon atom bearing the chlorine. This proceeds via an SN2 mechanism, displacing the chloride leaving group and forming a stable thioether bond.[6] The proximity and orientation afforded by the non-covalent binding of the inhibitor's scaffold dramatically accelerate this reaction, a phenomenon known as proximity-induced reactivity.

Caption: Mechanism of covalent modification of a cysteine residue by a 3-chloropropanamide warhead.

Synthetic Strategy: Amide Bond Coupling

The most direct and versatile method for incorporating the 3-chloropropanamide linker is through a standard amide coupling reaction. This involves reacting the amine handle of a pre-synthesized kinase recognition scaffold with 3-chloropropionyl chloride or 3-chloropropanoic acid. The use of 3-chloropropionyl chloride is often preferred for its higher reactivity, allowing the reaction to proceed under mild conditions.[7]

Caption: General workflow for the synthesis and evaluation of a 3-chloropropanamide-linked inhibitor.

Part 2: Experimental Protocols

Protocol: Synthesis of a Covalent Inhibitor

This protocol describes a general procedure for the synthesis of a 3-chloropropanamide-functionalized kinase inhibitor from an amine-containing scaffold.

Materials:

-

Kinase inhibitor scaffold with a primary or secondary amine (1.0 eq)

-

3-Chloropropionyl chloride (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing kinase scaffold (1.0 eq) in anhydrous DCM.

-

Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical to prevent hydrolysis of the highly reactive 3-chloropropionyl chloride, which would reduce yield and complicate purification.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Base Addition: Add the base (TEA or DIPEA, 2.0 eq) to the cooled solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Add 3-chloropropionyl chloride (1.2 eq) dropwise to the stirring solution. A slight excess of the acyl chloride ensures complete consumption of the starting scaffold.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) will depend on the polarity of the product.

-

Self-Validation: Combine fractions containing the pure product (as determined by TLC/LC-MS) and concentrate to yield the final covalent inhibitor.

-

Protocol: Characterization of the Final Compound

Accurate characterization is essential to confirm the identity and purity of the synthesized inhibitor.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the product and assess its purity.

-

Method: Dissolve a small sample of the purified product in a suitable solvent (e.g., DMSO, Methanol). Analyze using a standard LC-MS system, typically with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Expected Result: A major peak in the chromatogram corresponding to the calculated mass-to-charge ratio ([M+H]⁺) of the final product. Purity should ideally be >95%.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the product.

-

Method: Dissolve 2-5 mg of the purified product in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum should show characteristic peaks for the chloropropanamide linker, typically two triplets in the aliphatic region corresponding to the -CO-CH₂- and -CH₂-Cl protons. All other signals should be consistent with the parent scaffold.

Protocol: Biochemical Evaluation

A. Confirmation of Covalent Binding via Intact Protein MS

-

Purpose: To provide direct evidence of covalent bond formation between the inhibitor and the target kinase.[8][9]

-

Method:

-

Incubate the target kinase (e.g., 5 µM) with a molar excess of the inhibitor (e.g., 25 µM) in an appropriate assay buffer at room temperature for 1-2 hours.

-

Include a control sample of the kinase incubated with vehicle (DMSO) only.

-

Desalt the samples to remove non-covalently bound inhibitor and buffer components.

-

Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the intact mass of the protein.

-

-

Expected Result: The mass spectrum of the inhibitor-treated sample will show a new peak corresponding to the mass of the kinase plus the mass of the inhibitor, confirming the formation of a covalent adduct. The control sample will only show the mass of the unmodified kinase.

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |

| Kinase + DMSO | 45,000.0 | 45,000.5 | N/A | Unmodified Kinase |

| Kinase + Inhibitor | 45,450.0 | 45,450.8 | +450.3 | Covalent Adduct Formed |

| Table assumes an inhibitor molecular weight of 450.3 Da. |

B. Determination of Inhibitory Potency (kinact/KI)

-

Purpose: To quantify the efficiency of covalent inhibition. For irreversible inhibitors, the potency is best described by the second-order rate constant kinact/KI, which accounts for both initial binding affinity (KI) and the rate of covalent inactivation (kinact).[10]

-

Method (Progress Curve Analysis):

-

In a multi-well plate, set up reactions containing the kinase, its substrate (e.g., a peptide and ATP), and varying concentrations of the covalent inhibitor.

-

Initiate the reaction and monitor product formation over time using a continuous or endpoint kinase activity assay (e.g., ADP-Glo, fluorescence polarization).

-

Plot the reaction progress (signal vs. time) for each inhibitor concentration.

-

Fit the resulting curves to a model for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

-

Plot kobs versus inhibitor concentration. The slope of this line represents the kinact/KI value.

-

-

Expert Insight: Unlike reversible inhibitors where IC₅₀ values are constant over time, for covalent inhibitors, the IC₅₀ will decrease with increasing pre-incubation time.[9] Therefore, kinact/KI is the more rigorous and informative metric for potency.

C. Assessment of Kinome Selectivity

-

Purpose: To determine the inhibitor's specificity for its intended target versus other kinases.[4]

-

Method:

-

Panel Screening: Submit the inhibitor to a commercial service that screens its activity against a large panel of recombinant kinases (e.g., >400 kinases). This provides a broad view of its selectivity profile.

-

Proteomic Profiling: For a more in-depth cellular analysis, activity-based protein profiling (ABPP) can be employed. This technique uses chemical probes to map the cellular targets of the inhibitor in a competitive manner within a complex proteome.[4]

-

-

Expected Result: The inhibitor should show high potency against its intended target with minimal activity against other kinases at a given concentration, demonstrating a favorable selectivity window.

References

-

Characterization of Covalent-Reversible EGFR Inhibitors - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (2022, June 25). National Institutes of Health. [Link]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Semantic Scholar. [Link]

-

Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins. (2020, July 24). PubMed. [Link]

-

Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. (2025). American Chemical Society. [Link]

-

High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Semantic Scholar. [Link]

-

Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018, June 7). YouTube. [Link]

-

A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC. (n.d.). National Institutes of Health. [Link]

-

Covalent Kinase Inhibitors: An Overview. (n.d.). ResearchGate. [Link]

-

Discovery of potent and selective covalent inhibitors of JNK - PMC. (2012, January 27). National Institutes of Health. [Link]

-

Covalent Kinase Inhibitors: An Overview. (n.d.). OUCI. [Link]

-

Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). University of Illinois Chicago. [Link]

-

QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (n.d.). WuXi Biology. [Link]

-

Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022, October 27). PubMed. [Link]

-

3CLpro inhibitors that form a covalent bond with 3CLpro via Michael... (n.d.). ResearchGate. [Link]

-

Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (n.d.). PubMed. [Link]

-

Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC. (2022, October 3). National Institutes of Health. [Link]

-